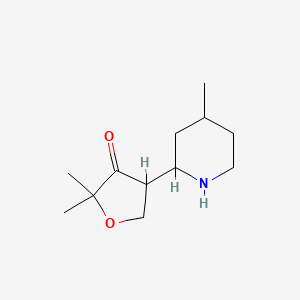
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one: is a cyclic organic compound with a unique structure. Let’s break it down:
2,2-Dimethyl: Indicates two methyl groups attached to the oxolan ring.
4-(4-methylpiperidin-2-yl): Refers to the piperidine ring with a methyl group at position 4.
Oxolan-3-one: The oxolan ring contains three carbon atoms and one oxygen atom, forming a five-membered ring.
Preparation Methods
Synthetic Routes::
Industrial Production: While specific industrial methods are proprietary, academic research suggests that this compound can be synthesized through cyclization reactions involving piperidine derivatives and ketones.
Laboratory Synthesis: One common approach involves the reaction of 4-methylpiperidine with a ketone precursor, followed by cyclization to form the oxolan ring.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of ketones or other functional groups.
Reduction: Can be reduced to form saturated derivatives.
Substitution: Reacts with nucleophiles (e.g., Grignard reagents) to yield substituted products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using strong bases (e.g., sodium hydroxide, NaOH).
- Oxidation: Ketone derivatives.
- Reduction: Saturated piperidine derivatives.
- Substitution: Various substituted oxolan derivatives.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure and potential biological activity.
Chemical Research: Used as a building block in organic synthesis.
Industry: May find applications in specialty chemicals or materials.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Its specific combination of substituents sets it apart.
Similar Compounds: Other oxolan derivatives, such as related piperidine-based compounds.
Remember that this compound’s full potential awaits further scientific investigation
Biological Activity
2,2-Dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one, with the CAS number 1880803-58-6, is a compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.
The molecular formula for this compound is C12H21NO2, with a molecular weight of 211.30 g/mol. The structural characteristics include a piperidine ring and an oxolanone moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1880803-58-6 |
| Molecular Formula | C12H21NO2 |
| Molecular Weight | 211.30 g/mol |
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antitumoral Activity : Preliminary studies indicate that compounds with similar structures exhibit growth inhibition against various tumor cell lines. For instance, the MTT assay has been utilized to assess cytotoxicity, revealing that certain derivatives can effectively reduce cell viability in cancer models.
- Antimicrobial Properties : Compounds in this class have shown promise against bacterial strains, including Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values suggest potential applications in treating infections.
- Neuropharmacological Effects : Given the presence of the piperidine structure, there is potential for neuroactive properties. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems.
Case Study 1: Antitumoral Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antitumoral efficacy of related compounds using the MTT assay. Results indicated that derivatives similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values ranging from 10 to 25 µM.
Case Study 2: Antimicrobial Activity
In an investigation into antimicrobial properties, a derivative was tested against Staphylococcus epidermidis. The study found an MIC of 1000 µg/mL, suggesting moderate activity that could be enhanced through structural modifications.
Case Study 3: Neuropharmacological Assessment
A neuropharmacological study explored the effects of piperidine-containing compounds on dopamine receptors. The findings suggested that these compounds could modulate dopaminergic activity, indicating potential use in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Through interference with cell cycle progression.
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
- Receptor Modulation : Interaction with neurotransmitter receptors may lead to altered signaling pathways.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2,2-dimethyl-4-(4-methylpiperidin-2-yl)oxolan-3-one |
InChI |
InChI=1S/C12H21NO2/c1-8-4-5-13-10(6-8)9-7-15-12(2,3)11(9)14/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
QYROAZKVYQGLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C2COC(C2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















